molecular formula C18H14ClN5OS B11240292 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11240292
M. Wt: 383.9 g/mol
InChI Key: QDZAOKJYBQBDPH-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methyl group at position 2. At position 6 of the heterocycle, a benzyl group is attached, which is further functionalized with a 3-chlorobenzamide moiety. The chloro substituent on the benzamide enhances lipophilicity and may influence electronic interactions in biological systems, while the triazolo-thiadiazole scaffold is known for its pharmacological versatility, including anti-inflammatory and antimicrobial activities .

Properties

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

3-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-7-5-12(6-8-13)10-20-16(25)14-3-2-4-15(19)9-14/h2-9H,10H2,1H3,(H,20,25)

InChI Key

QDZAOKJYBQBDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds with target receptors, leading to the inhibition of enzyme activity. This inhibition can result in the suppression of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the triazolo-thiadiazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Triazolo-thiadiazole Positions) Melting Point (°C) Molecular Formula Key Biological Activities References
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide 3-methyl, 6-(4-benzyl-3-chlorobenzamide) Not reported C20H15ClN6OS Under investigation
N-(2,4-dimethylphenyl)-6-(4-nitrophenyl)-triazolo-thiadiazol-3-amine (7c) 3-amine, 6-(4-nitrophenyl) 176 C17H14N6O2S TNF-α inhibition
3-methyl-6-trichloromethyl-triazolo-thiadiazole 3-methyl, 6-trichloromethyl Not reported C5H3Cl3N4S Antimicrobial
3-ethoxy-N-[4-(3-ethyl-triazolo-thiadiazol-6-yl)phenyl]benzamide 3-ethyl, 6-(4-phenyl-3-ethoxybenzamide) Not reported C19H17N5O2S Not specified
3-(4-chlorobenzyl)-6-(4-pyridinyl)-triazolo-thiadiazole 3-(4-chlorobenzyl), 6-(4-pyridinyl) Not reported C14H9ClN6S Not specified
N-[4-(3-ethyl-triazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide 3-ethyl, 6-(4-phenyl-2-methylbenzamide) Not reported C19H17N5OS Not specified

Key Observations

Substituent Effects on Bioactivity

  • Nitrophenyl-substituted analogs (e.g., 7c ) demonstrate TNF-α inhibitory activity, likely due to electron-withdrawing nitro groups enhancing receptor binding .
  • The trichloromethyl group in 3-methyl-6-trichloromethyl-triazolo-thiadiazole contributes to antimicrobial activity by increasing electrophilicity .
  • The chloro substituent in the target compound may improve membrane permeability compared to methoxy or ethoxy groups in analogs like 3-ethoxy-N-[4-(3-ethyl...)benzamide .

Synthetic Approaches

  • Microwave-assisted synthesis (e.g., 3-substituted-6-phenyl-triazolo-thiadiazoles ) offers high yields and short reaction times, contrasting with traditional methods using POCl3 or phosphoryl trichloride .
  • The target compound’s benzamide moiety is introduced via coupling reactions similar to those in N-(benzo[d]thiazol-2-yl)-2-(3-pyridinyl-triazolo-thiadiazol-6-yl)benzamide derivatives , which employ benzoyl chloride or isothiocyanate intermediates .

Physicochemical Properties

  • Melting points vary significantly: Nitro-substituted derivatives (e.g., 7c : 176°C) exhibit higher melting points than alkyl-substituted analogs (e.g., 7e : 151°C), reflecting stronger intermolecular interactions in crystalline states .
  • The trichloromethyl group in 3-methyl-6-trichloromethyl-triazolo-thiadiazole induces π-π stacking (3.34 Å) and short S···N contacts (2.78 Å), which may stabilize its crystal lattice .

Biological Activity Trends

  • Compounds with aromatic substituents (e.g., 3-(4-chlorobenzyl)-6-(4-pyridinyl)-triazolo-thiadiazole ) show enhanced antimicrobial and anti-inflammatory activities compared to aliphatic analogs .
  • The benzamide group in the target compound and its analogs (e.g., 4-ethoxy-N-[4-(3-methyl...)phenyl]benzamide ) may target enzymes like heparanase or TNF-α, though specific data for the chloro-substituted derivative remain under investigation .

Biological Activity

3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide (CAS No. 955270-42-5) is a synthetic compound characterized by its complex structure that incorporates a triazole and thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C18H14ClN5OS
  • Molecular Weight : 383.85 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an inhibitor of specific enzymes involved in cellular processes. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of triazoles showed promising results in inducing apoptosis through PARP inhibition with IC50 values as low as 0.33 μM .

Enzyme Inhibition

In vitro studies have shown that this compound can act as a competitive inhibitor for certain enzymes. For example:

  • PARP Inhibition : This compound has been shown to inhibit PARP activity effectively, which is crucial for cancer treatment strategies aimed at exploiting the DNA repair pathways in cancer cells.
  • EGFR Inhibition : Similar compounds have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors .

Data Table: Biological Activity Overview

Biological ActivityTarget Enzyme/PathwayIC50 ValueReference
CytotoxicityPARP0.33 μM
EGFR InhibitionEGFR211.2 nM
Apoptosis InductionVarious Cancer Cells-

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